1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Overview
Description
1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzaldehyde and 1H-1,2,4-triazole.
Condensation Reaction: The 4-methylbenzaldehyde undergoes a condensation reaction with 1H-1,2,4-triazole in the presence of a base such as sodium hydroxide.
Formation of Intermediate: This reaction forms an intermediate compound, which is then subjected to further reactions.
Final Product: The intermediate is then reacted with a suitable reagent to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It may be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biology: The compound can be used in biological studies to understand its effects on various biological pathways.
Materials Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
1-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the triazole moiety. This unique structure may confer specific properties and reactivity that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(1,2,4-triazol-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-10-2-4-11(5-3-10)12(16)6-7-15-9-13-8-14-15/h2-5,8-9H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIURIQTOHISBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCN2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514049 | |
Record name | 1-(4-Methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81234-27-7 | |
Record name | 1-(4-Methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30514049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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